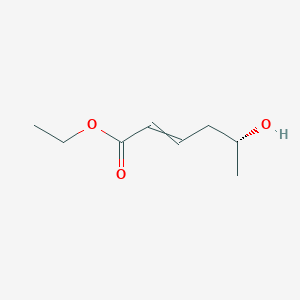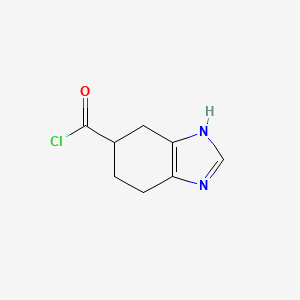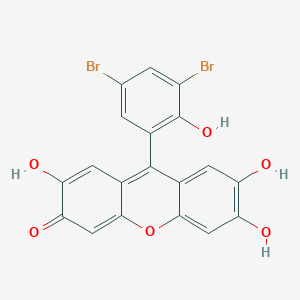
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Fries Rearrangement: The preparation begins with the Fries rearrangement of 2,4-dibromophenyl acetate using aluminum chloride as a catalyst.
Industrial Production: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxy derivatives.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a starting material for the synthesis of other brominated compounds.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions and inhibition.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
Industry: In industrial applications, the compound may be used in the development of new materials, dyes, and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and bromine groups play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to similar compounds, 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one stands out due to its unique combination of bromine and hydroxyl groups. Similar compounds include:
3’,5’-Dibromo-2’-hydroxyacetophenone: This compound shares the dibromo and hydroxy functional groups but differs in its overall structure and reactivity.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Another brominated phenyl derivative with distinct chemical properties and applications.
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone: Similar in structure but with variations in the position of the hydroxyl groups, leading to different reactivity and applications .
Propiedades
Número CAS |
127054-60-8 |
|---|---|
Fórmula molecular |
C19H10Br2O6 |
Peso molecular |
494.1 g/mol |
Nombre IUPAC |
9-(3,5-dibromo-2-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H10Br2O6/c20-7-1-10(19(26)11(21)2-7)18-8-3-12(22)14(24)5-16(8)27-17-6-15(25)13(23)4-9(17)18/h1-6,22-24,26H |
Clave InChI |
CLAMJCHYURQAEB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


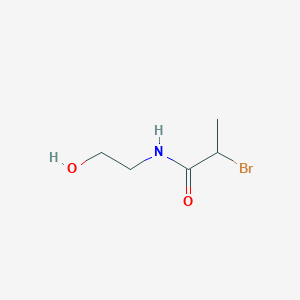
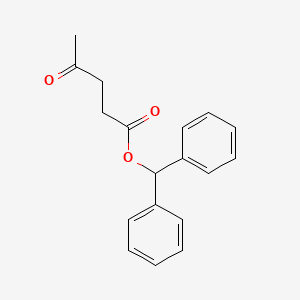
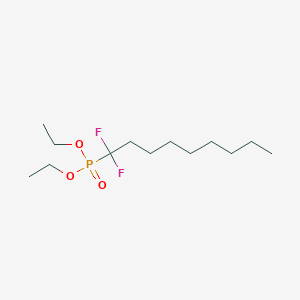
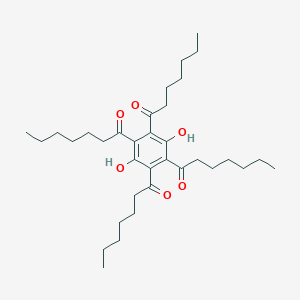
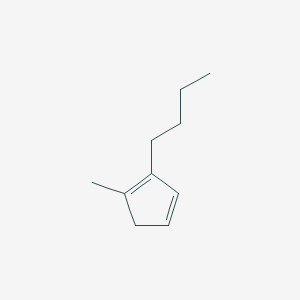
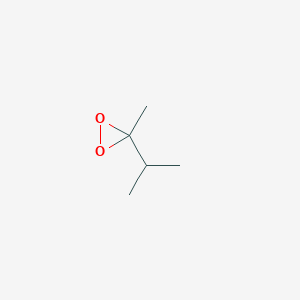
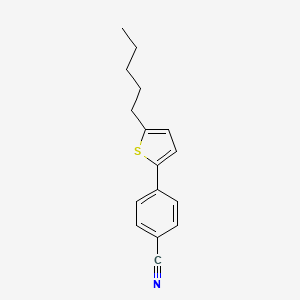
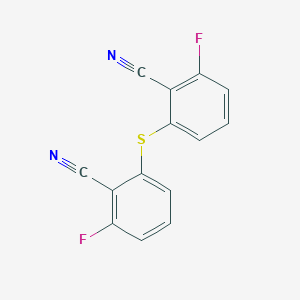

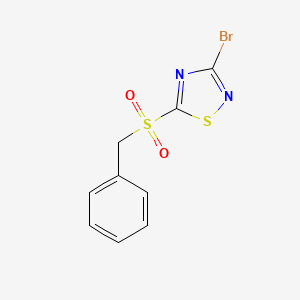
![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
